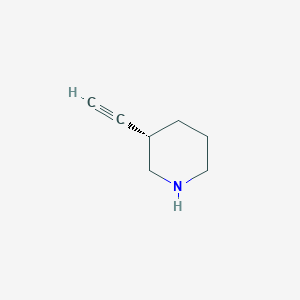
3-Isopropyl-1H-indazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-1H-indazole-5-carbonitrile: is a heterocyclic organic compound featuring an indazole core substituted with an isopropyl group at the 3-position and a cyano group at the 5-position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanoaniline with isopropyl bromide in the presence of a base such as potassium carbonate, followed by cyclization using a dehydrating agent like phosphorus oxychloride.
-
Step 1: Alkylation
Reactants: 2-cyanoaniline, isopropyl bromide
Conditions: Potassium carbonate, acetone, reflux
Product: 3-Isopropyl-2-cyanoaniline
-
Step 2: Cyclization
Reactants: 3-Isopropyl-2-cyanoaniline, phosphorus oxychloride
Conditions: Reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid
Major Products
Oxidation: 3-Isopropyl-1H-indazole-5-carboxylic acid
Reduction: 3-Isopropyl-1H-indazole-5-amine
Substitution: 3-Isopropyl-1H-indazole-5-bromo or 5-chloro derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Isopropyl-1H-indazole-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in targeting specific enzymes and receptors, making them candidates for therapeutic agents.
Medicine
In medicine, this compound and its derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to determine their efficacy and safety in clinical applications.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions, while the indazole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1H-indazole-5-carbonitrile
- 3-Ethyl-1H-indazole-5-carbonitrile
- 3-Propyl-1H-indazole-5-carbonitrile
Uniqueness
Compared to its analogs, 3-Isopropyl-1H-indazole-5-carbonitrile offers a unique combination of steric and electronic properties due to the isopropyl group. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, while its biological activities open avenues for therapeutic applications. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-propan-2-yl-2H-indazole-5-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-7(2)11-9-5-8(6-12)3-4-10(9)13-14-11/h3-5,7H,1-2H3,(H,13,14) |
Clé InChI |
MKGXCTFIQWCCFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C=C(C=CC2=NN1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


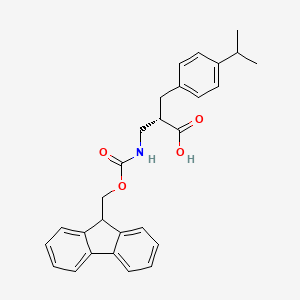
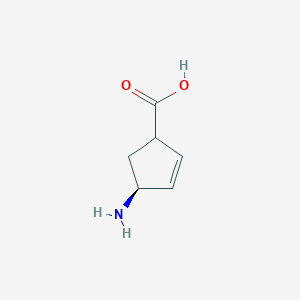
![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)
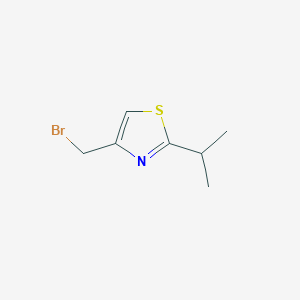
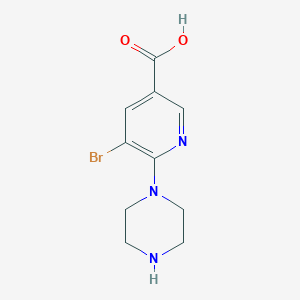
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)
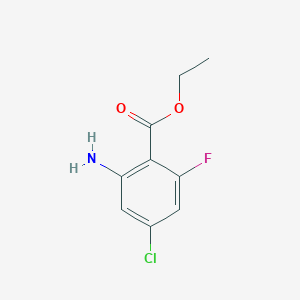
![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)
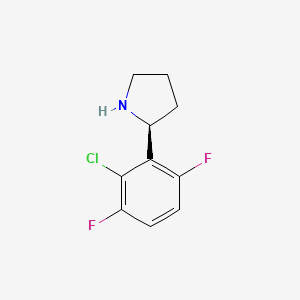
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)
